molecular formula C17H11Cl2N3O2 B12209120 N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12209120
M. Wt: 360.2 g/mol
InChI Key: DKULFICGLZFBCS-UHFFFAOYSA-N
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Description

N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of two 4-chlorophenyl groups, a pyridazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a base to yield the desired compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N,1-bis(4-chlorophenyl)methanimine
  • N,1-bis(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide
  • N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine

Uniqueness

N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features, such as the presence of the pyridazine ring and the carboxamide group. These features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H11Cl2N3O2

Molecular Weight

360.2 g/mol

IUPAC Name

N,1-bis(4-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11Cl2N3O2/c18-11-1-5-13(6-2-11)20-17(24)16-15(23)9-10-22(21-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,24)

InChI Key

DKULFICGLZFBCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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